REACTION_CXSMILES
|
[C:1](O)(=O)[CH2:2][CH3:3].[NH2:6][C:7]1[C:12]([NH2:13])=[C:11]([CH3:14])[CH:10]=[CH:9][N:8]=1>>[CH2:2]([C:1]1[NH:13][C:12]2[C:7]([N:6]=1)=[N:8][CH:9]=[CH:10][C:11]=2[CH3:14])[CH3:3]
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Name
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|
Quantity
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0.89 mL
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Type
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reactant
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Smiles
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C(CC)(=O)O
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC(=C1N)C
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Name
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polyphosphoric acid
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Quantity
|
40 g
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Type
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reactant
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Smiles
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|
Name
|
crude product
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
|
Smiles
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C(C)C=1NC=2C(=NC=CC2C)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.46 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |